Launobine
Overview
Description
Launobine is a naturally occurring isoquinoline alkaloid found in various plant species, particularly in the Lindera genus. It is known for its bioactive properties, including significant cytotoxic activity against certain cancer cell lines. The molecular formula of this compound is C18H17NO4, and it has a complex structure characterized by multiple rings and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Launobine can be synthesized through several chemical routes, often involving the construction of its isoquinoline core. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline structure. The reaction conditions typically include acidic catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. when synthesized industrially, it involves multi-step processes that include extraction, purification, and crystallization to obtain high-purity this compound. The use of advanced chromatographic techniques is essential to separate this compound from other similar alkaloids .
Chemical Reactions Analysis
Types of Reactions: Launobine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives, altering its pharmacological properties.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound, introducing different functional groups and modifying its activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions
Major Products:
Scientific Research Applications
Chemistry: Launobine serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It exhibits significant cytotoxic activity against cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: this compound’s bioactive properties are being explored for therapeutic applications, particularly in oncology.
Industry: Its unique chemical structure makes it useful in the development of novel materials and pharmaceuticals
Mechanism of Action
Launobine exerts its effects primarily through interaction with cellular targets involved in cancer cell proliferation. It is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspase pathways. The exact molecular targets and pathways are still under investigation, but its ability to inhibit cell growth and induce cell death is well-documented .
Comparison with Similar Compounds
- N-Methylhernangerine
- Nantenine
- Dehydronantenine
- (+)-Catechin
- 8-Hydroxy-9-methoxy-1,2-methylene-dioxyaporphine
- Demethylmacrosporine I
Properties
IUPAC Name |
17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-12-3-2-9-6-11-14-10(4-5-19-11)7-13-18(23-8-22-13)16(14)15(9)17(12)20/h2-3,7,11,19-20H,4-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFBCUOVFPCZEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C2C5=C(C=C4CCN3)OCO5)C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Launobine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20497-21-6 | |
Record name | Launobine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 - 215 °C | |
Record name | Launobine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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